N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,3-benzodioxole moiety linked via a carbonyl group to a 1,3-oxazolidine ring, which is further functionalized with an ethanediamide bridge connecting a pyridin-3-ylmethyl group. The ethanediamide linker and pyridine substituent may enhance solubility and facilitate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-18(22-10-13-2-1-5-21-9-13)19(26)23-11-17-24(6-7-28-17)20(27)14-3-4-15-16(8-14)30-12-29-15/h1-5,8-9,17H,6-7,10-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVNXWHMTUETQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.
Oxazolidinone Ring Formation: The oxazolidinone ring is formed by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidinone intermediates with the pyridine derivative using reagents such as palladium catalysts and bases like cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced oxazolidinones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of enzyme activity, inhibition of receptor binding, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous molecules from the provided evidence. Below is a detailed analysis:
Structural and Functional Group Analysis
Target Compound
- Core Structure : 1,3-benzodioxole + 1,3-oxazolidine + pyridine.
- Functional Groups : Ethanediamide, benzodioxole carbonyl, oxazolidine.
- Hypothetical Properties : The rigid oxazolidine ring may improve binding specificity, while the pyridine group could enhance blood-brain barrier penetration.
Ethyl N-[(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alaninate ()
- Core Structure : Benzimidazole + pyridine + ester.
- Functional Groups: Cyano, ester, benzimidazole.
- Key Differences: The benzimidazole ring (vs.
Tetrazole-Biphenyl Derivatives ()
- Core Structure : Tetrazole + biphenyl + pentanamide.
- Functional Groups : Tetrazole (bioisostere for carboxylic acid), hydrazinyl.
- Biphenyl systems may improve lipophilicity but reduce solubility .
Sulfonamide-Isoxazole/Thiadiazole Derivatives ()
- Core Structure : Isoxazole/thiadiazole + sulfonamide.
- Functional Groups : Sulfamoyl, methyl.
- Key Differences : Sulfonamides are classic enzyme inhibitors (e.g., carbonic anhydrase), whereas the target’s ethanediamide linker might engage in distinct hydrogen-bonding interactions .
Pharmacokinetic and Pharmacodynamic Considerations
Research Findings and Hypotheses
Comparison : The benzimidazole-pyridine scaffold in is associated with kinase inhibition, but the target’s benzodioxole-oxazolidine system may reduce off-target interactions due to decreased aromatic surface area .
Comparison : Tetrazole-containing compounds () often exhibit antihypertensive activity, whereas the target’s ethanediamide linker could shift selectivity toward proteases or peptidases .
Comparison : Sulfonamide derivatives () are potent antimicrobials, but the target’s lack of a sulfonamide group may limit cross-resistance in microbial strains .
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a benzodioxole moiety, which is known for various pharmacological activities. The presence of the oxazolidine ring and pyridine group further contributes to its biological profile.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antioxidant Activity : Benzodioxole derivatives have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Anticancer Properties : Studies have demonstrated that related benzodioxole compounds can inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
A recent study evaluated the anticancer properties of benzodioxole derivatives, including those structurally related to our compound. The findings are summarized in Table 1 below:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PZ2 | HeLa | 12.5 | TrxR inhibition |
| PFZ2 | Molm-13 | 8.0 | Apoptosis induction |
| MAZ2 | NB4 | 6.5 | Cell cycle arrest |
Table 1: Anticancer activity of benzodioxole derivatives
Antioxidant Activity
In vitro assays have shown that the compound exhibits significant antioxidant activity, as measured by DPPH radical scavenging assays. The results indicate a strong correlation between the presence of the benzodioxole structure and enhanced antioxidant capacity.
Case Studies
- Study on Antitumor Efficacy : A study published in Nature showed that a related benzodioxole derivative improved the anti-tumor efficiency in murine models. The compound was administered bi-weekly and resulted in significant tumor regression without notable side effects, suggesting a favorable safety profile for future clinical applications .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of benzodioxole derivatives. It revealed that these compounds could modulate the Trx system, which plays a crucial role in cancer cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
